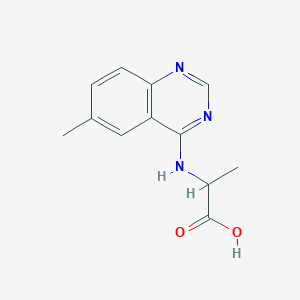
2-(6-Methyl-quinazolin-4-ylamino)-propionic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(6-Methyl-quinazolin-4-ylamino)-propionic acid” is a biochemical compound. It is also known as 2-(6-Methyl-quinazolin-4-ylamino)-butyric acid hydrochloride . The molecular formula of this compound is C13H15N3O2•HCl, and it has a molecular weight of 281.74 .
Molecular Structure Analysis
The molecular structure of this compound consists of a quinazoline ring, which is a bicyclic compound containing two nitrogen atoms, attached to a propionic acid group via an amino link . The quinazoline ring is substituted at the 6-position with a methyl group .Aplicaciones Científicas De Investigación
Antiviral and Antitumor Applications
Quinazoline derivatives, including those similar to 2-(6-Methyl-quinazolin-4-ylamino)-propionic acid, have been synthesized and evaluated for their antiviral and antitumor activities. Luo et al. (2012) synthesized (quinazolin-4-ylamino)methyl-phosphonate derivatives, displaying weak to good anti-Tobacco mosaic virus (TMV) activity, indicating their potential in antiviral applications (Luo et al., 2012). Wissner et al. (2005) described 2-(quinazolin-4-ylamino)-[1,4] benzoquinone derivatives as potent covalent-binding, irreversible inhibitors of the kinase domain of vascular endothelial growth factor receptor-2 (VEGFR-2), showing antitumor activity (Wissner et al., 2005).
Synthetic Methodology Advancements
The advancement in synthetic methodologies for quinazoline derivatives is notable. Bavetsias et al. (2002) discussed the design and synthesis of water-soluble analogues of CB30865, a quinazolin-4-one-based antitumor agent, which improved aqueous solubility and cytotoxic activity, demonstrating the importance of these compounds in developing new therapeutic agents (Bavetsias et al., 2002).
Chemical Process Development
The process development for the large-scale synthesis of quinazoline derivatives is crucial for their application in therapeutics. Malmgren et al. (2008) described the large-scale manufacturing process for an anticancer agent, 2-amino-6-methyl-5-(pyridin-4-ylsulfanyl)-3H-quinazolin-4-one dihydrochloride, highlighting the importance of efficient synthesis processes in pharmaceutical manufacturing (Malmgren et al., 2008).
Exploration for New Therapeutic Targets
Research into quinazoline derivatives also focuses on exploring new therapeutic targets. For example, studies on quinazolin-4-one derivatives as selective histone deacetylase-6 inhibitors for treating Alzheimer's disease show the versatility of these compounds in targeting different biochemical pathways for therapeutic purposes (Yu et al., 2013).
Propiedades
IUPAC Name |
2-[(6-methylquinazolin-4-yl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-7-3-4-10-9(5-7)11(14-6-13-10)15-8(2)12(16)17/h3-6,8H,1-2H3,(H,16,17)(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLROUBUFLBZGKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=CN=C2NC(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[3-(3-fluorophenyl)isoxazolo[5,4-d]pyrimidin-4-yl]oxy}-N-(3-methylbenzyl)acetamide](/img/structure/B2702298.png)
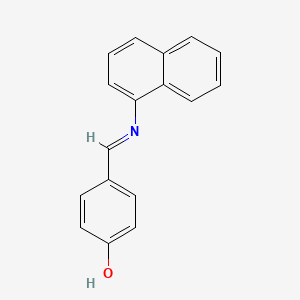
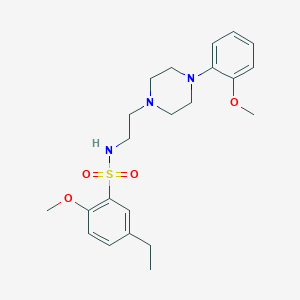
![2-[(Difluoromethyl)sulfanyl]aniline](/img/structure/B2702301.png)
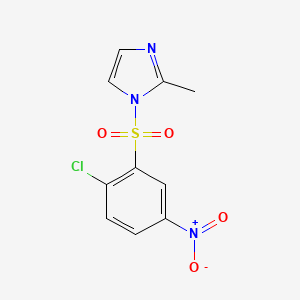
![5-[(4-Fluorosulfonyloxyphenyl)methylamino]-1,2,3,4-tetrahydronaphthalene](/img/structure/B2702303.png)
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2702304.png)
![1,6,7-trimethyl-3-(4-methylbenzyl)-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2702307.png)
![(Z)-3-ethyl-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2702308.png)
![N-(2-chlorophenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2702309.png)
![Ethyl 4-[(2-fluorophenyl)methoxy]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate](/img/structure/B2702310.png)
![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 4-(1,3-benzothiazol-2-ylsulfanylmethyl)benzoate](/img/structure/B2702317.png)
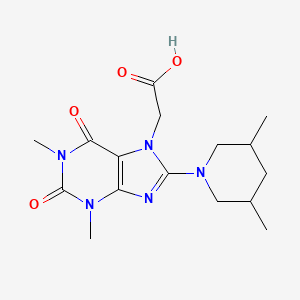
![3-(4-Cyanophenyl)-2-[(mesitylsulfonyl)amino]propanoic acid](/img/structure/B2702320.png)